N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-18-7-2-3-9-20(18)16-30-17-28-24-23(26(30)33)15-29-31(24)14-13-27-25(32)22-12-6-10-19-8-4-5-11-21(19)22/h2-12,15,17H,13-14,16H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJIKIQKAGWXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the 2-methylbenzyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core using 2-methylbenzyl halides in the presence of a base.
Introduction of the naphthamide moiety: The final step involves the coupling of the intermediate with 1-naphthoyl chloride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthamide moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Investigated for its therapeutic potential in treating leukemia and other cancers.
Mechanism of Action
The mechanism of action of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.
Pathways Involved: The compound inhibits the phosphorylation of key proteins, thereby disrupting the signaling pathways and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in substituents, enabling insights into structure-activity relationships (SAR) and physicochemical properties. Key analogs are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Physicochemical Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations from Comparative Analysis
Substituent Effects on the Pyrazolo-Pyrimidine Core
- Benzyl Derivatives (Position 5):
- The 2-methylbenzyl group in the target compound introduces steric bulk and electron-donating effects compared to 2-fluorobenzyl () and 3-fluorobenzyl ().
- The benzyl group in lacks substituents, reducing steric hindrance and possibly increasing metabolic susceptibility compared to halogenated analogs.
Amide Group Variations 1-Naphthamide vs. 2-Naphthamide: The target compound’s 1-naphthamide group (vs. Trifluoromethylbenzamide (): The CF₃ group is a bioisostere for chlorine or methyl, offering improved metabolic stability and lipophilicity . Sulfonamide (): The sulfonamide moiety enhances acidity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
Synthetic and Analytical Insights
- Suzuki coupling (e.g., ) and reflux-based condensation () are common synthetic routes for pyrazolo-pyrimidine derivatives. The absence of specific data for the target compound suggests analogous methodologies may apply.
- Melting points (e.g., 175–178°C in ) and mass spectrometry data (e.g., m/z 589.1) provide benchmarks for purity and structural validation .
Research Implications and Gaps
- Pharmacokinetic Predictions: The target compound’s 1-naphthamide and 2-methylbenzyl groups likely confer moderate lipophilicity (clogP ~3–4), balancing solubility and membrane permeability.
- Biological Activity: Fluorinated analogs (Evidences 3, 7) may exhibit enhanced kinase inhibition due to electronegative interactions, whereas bulkier groups () could compromise bioavailability.
- Data Limitations: Absence of explicit biological or crystallographic data (e.g., SHELX-refined structures ) for the target compound highlights the need for further experimental validation.
Biological Activity
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 393.47 g/mol. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O2 |
| Molecular Weight | 393.47 g/mol |
| CAS Number | 922087-30-7 |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent inhibition of cyclin-dependent kinases (CDKs). This inhibition is crucial for regulating cell cycle progression and has implications in cancer therapy. The specific compound under discussion has shown selectivity towards certain CDK isoforms, potentially minimizing side effects associated with less selective inhibitors .
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies. The compound's ability to inhibit CDKs suggests its potential use in treating various cancers, including solid tumors and hematological malignancies such as multiple myeloma. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been reported to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation and pain signaling. The IC50 values for COX inhibition were comparable to those of established anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis at nanomolar concentrations. The mechanism involved activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Anti-inflammatory Assays : In animal models of inflammation, the compound showed a significant reduction in edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
- Selectivity Studies : Comparative studies with other kinase inhibitors indicated that this compound displayed a favorable selectivity profile towards CDKs over other kinases, suggesting a lower risk of off-target effects .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For the target compound:
- Step 1: Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides under basic conditions (e.g., triethylamine) .
- Step 2: Introduce the 2-methylbenzyl group at position 5 using alkylation reactions with 2-methylbenzyl halides. Optimize reaction conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) to enhance yield .
- Step 3: Couple the naphthamide moiety via amide bond formation using EDCI/HOBt as coupling agents in anhydrous dichloromethane .
Characterization:
- Purity: Confirm via HPLC (C18 column, acetonitrile/water gradient) .
- Structural Confirmation: Use - and -NMR to verify substituent positions and LC-MS for molecular weight validation .
Basic: How should researchers design initial biological activity profiling experiments?
Methodological Answer:
Prioritize in vitro assays to evaluate:
- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing results to structurally similar derivatives (e.g., trifluoromethoxy vs. methoxy analogs) .
- Solubility: Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced: How can researchers optimize reaction conditions to resolve low yield in the final coupling step?
Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigate via:
- Solvent Optimization: Replace DMF with DMSO to enhance reactant solubility .
- Catalyst Screening: Test alternative coupling agents like HATU instead of EDCI .
- Temperature Gradients: Perform reactions at 50°C instead of room temperature to accelerate kinetics .
- Design of Experiments (DoE): Use factorial design to identify interactions between variables (e.g., solvent polarity, catalyst loading) .
Advanced: How to address contradictory data in biological activity across similar derivatives?
Methodological Answer:
Contradictions may arise from substituent-specific interactions. Resolve by:
- Comparative SAR Analysis: Tabulate activities of analogs (e.g., 2-methylbenzyl vs. 3-methylbenzyl derivatives) to identify critical substituents .
- Molecular Docking: Model interactions with target proteins (e.g., EGFR) using AutoDock Vina to explain potency differences .
- Biophysical Validation: Use surface plasmon resonance (SPR) to measure binding kinetics for low-activity analogs .
Advanced: What strategies are recommended for elucidating the mechanism of action (MOA)?
Methodological Answer:
- Target Deconvolution: Use siRNA silencing or CRISPR knockout of suspected targets (e.g., kinases) in responsive cell lines .
- Metabolomic Profiling: Perform LC-MS-based metabolomics to identify pathway perturbations (e.g., apoptosis, autophagy) .
- Inhibitor Co-treatment: Combine with known pathway inhibitors (e.g., paclitaxel) to assess synergistic/antagonistic effects .
Advanced: How to evaluate ADME properties for preclinical development?
Methodological Answer:
- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .
- Permeability: Use Caco-2 cell monolayers to predict intestinal absorption .
- Plasma Protein Binding: Employ equilibrium dialysis to quantify free fraction .
Advanced: What computational tools are suitable for structural-activity relationship (SAR) modeling?
Methodological Answer:
- 3D-QSAR: Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data .
- Machine Learning: Train random forest models on datasets of pyrazolo[3,4-d]pyrimidine derivatives to predict novel analogs .
- MD Simulations: Run 100-ns simulations in GROMACS to assess protein-ligand complex stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
